molecular formula C50H88N28O15 B601254 Capreomycin Sulfate Standard CAS No. 11003-38-6

Capreomycin Sulfate Standard

货号: B601254
CAS 编号: 11003-38-6
分子量: 1321.4 g/mol
InChI 键: VCOPTHOUUNAYKQ-WBTCAYNUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery of Capreomycin

Capreomycin was first isolated in 1960 from Streptomyces capreolus (reclassified as Saccharothrix mutabilis subsp. capreolus) during systematic screening of soil-derived actinomycetes. Researchers at Eli Lilly & Company identified its antitubercular activity through murine models infected with Mycobacterium tuberculosis H37Rv, demonstrating efficacy comparable to streptomycin. The compound entered clinical use in 1973 as part of combination therapies for TB, particularly after the emergence of strains resistant to first-line drugs like isoniazid.

Initial characterization revealed capreomycin as a mixture of four structurally related components (IA, IB, IIA, IIB) differing in hydroxylation and methylation patterns. The World Health Organization listed capreomycin as an essential medicine until 2019, reflecting its role in MDR-TB management before newer oral regimens gained prominence.

Taxonomic Classification within Tuberactinomycin Family

Capreomycin belongs to the tuberactinomycin family of nonribosomal peptide antibiotics, which share a conserved cyclic pentapeptide core modified with nonproteinogenic amino acids. Key structural and functional comparisons with related compounds are detailed in Table 1.

Table 1: Comparative Analysis of Tuberactinomycin Antibiotics

Feature Capreomycin Viomycin Tuberactinomycin B
Core structure Cyclic pentapeptide Cyclic pentapeptide Cyclic pentapeptide
Unique residues β-lysine, capreomycidine Tuberactidine Hydroxyviomycin
Biosynthetic origin S. mutabilis subsp. capreolus S. puniceus S. griseoverticillatus
Ribosomal targets 16S & 23S rRNA 16S & 23S rRNA 16S & 23S rRNA
Clinical use era 1973–present 1950s–1970s Limited

Structurally, capreomycin contains two β-lysine residues and a capreomycidine moiety (a bicyclic arginine derivative), which distinguish it from viomycin's tuberactidine group. These modifications enhance ribosomal binding specificity, as demonstrated through cryo-EM studies showing simultaneous interaction with 16S and 23S rRNA subunits.

Capreomycin's Significance in Antimicrobial Research

The antibiotic's dual ribosomal subunit targeting provides a template for overcoming resistance mechanisms. Unlike aminoglycosides that primarily bind the 30S subunit, capreomycin disrupts both decoding and peptidyl transferase centers through:

  • 16S rRNA interaction : Binds helix 44 (H44) near the decoding site, inducing conformational changes that misalign tRNA.
  • 23S rRNA interaction : Stabilizes the P-site tRNA in a nonproductive orientation, blocking peptide bond formation.

This dual mechanism reduces spontaneous resistance rates compared to single-target antibiotics. Genomic analyses reveal that >90% of capreomycin-resistant M. tuberculosis strains harbor mutations in the tlyA gene, which encodes an rRNA methyltransferase. These findings spurred research into adjuvant therapies targeting TlyA function.

Recent innovations include:

  • Nanoformulations : Spray-dried powders (e.g., C~25~_T90) achieving 220-fold higher lung AUC compared to intravenous administration.
  • Biosynthetic engineering : Heterologous expression of the 52-kb cmn gene cluster in Streptomyces lividans enabled yield optimization.
  • Resistance profiling : Discovery of the cmnU methyltransferase conferring cross-resistance to kanamycin, informing combination therapy guidelines.

Table 2: Key Chemical Properties of Capreomycin Sulfate

Property Value Source
Molecular formula C25H44N14O7·H2SO4 (IA/IB mix)
Molecular weight 766.78 g/mol (IA sulfate)
Aqueous solubility ≥251.8 mg/mL
pKa (strongest acidic) 10.62
UV λmax 268–269 nm (ε ~22,000–24,000)

属性

Key on ui mechanism of action

Little is known about capreomycin's exact mechanism of action, but it is thought to inhibit protein synthesis by binding to the 70S ribosomal unit. Capreomycin also binds to components in the bacterial cell which result in the production of abnormal proteins. These proteins are necessary for the bacteria's survival. Therefore the production of these abnormal proteins is ultimately fatal to the bacteria.
Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/
Capreomycin is an important drug used for TB with multi-drug resistance. A recent study also indicates that this drug possesses unique bactericidal activity against non-replicating TB bacilli among known anti-TB drugs. Thus, there is an urgent need for investigating the full-spectrum action of capreomycin. Here /investigators/ conduct the first microarray-based study on capreomycin using the high-resolution Affymetrix oligonucleotide GeneChip system. The results indicate that capreomycin primarily acts on the information pathways but it also significantly affects cell wall, cell processes, intermediate metabolism and respiration in Mycobacterium tuberculosis. This study not only transcriptionally validates the specific molecular target, 16S rRNA, but also discovers potential new targets of capreomycin, including genes operating at the DNA level, such as Rv0054 (ssb) and Rv3715c (recR), as well as genes involved in cell division like Rv3260c (whiB2). In addition, the nuo gene cluster and the ATP synthase gene cluster are repressed.

CAS 编号

11003-38-6

分子式

C50H88N28O15

分子量

1321.4 g/mol

IUPAC 名称

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

InChI

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1

InChI 键

VCOPTHOUUNAYKQ-WBTCAYNUSA-N

手性 SMILES

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N

规范 SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N

外观

White to Off-White Solid

颜色/形态

White solid

纯度

> 95%

数量

Milligrams-Grams

溶解度

Soluble in water as disulfate salt.
WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/
Practically insol in most org solvents

同义词

Capastat Capostatin Capreomicin Capromycin

产品来源

United States

准备方法

Fermentation Process Overview

Biosynthesis leverages Streptomyces capreolus (NRRL 2773) to produce Capreomycin IA/IB via nonribosomal peptide synthetases (NRPS). The process involves:

  • Seed Culture Preparation : Inoculation of spore liquid into a medium containing sucrose (20–40 g/L), yeast extract (5–10 g/L), and ammonium sulfate (2–3 g/L) at 26–30°C for 48–72 hours.

  • Fermentation Medium : Optimized with corn steep liquor (2–8 g/L) and sodium chloride (0.5–2 g/L), adjusted to pH 6.5–7.0.

  • Precursor Addition : Methionine (0.5 g/L at 24–56 hours) enhances β-methoxylation, critical for Capreomycin IB formation.

Table 1: Fermentation Parameters and Outcomes

ParameterOptimal RangeCapreomycin Titer (µg/mL)
Temperature27–29°C9,232–9,881
Methionine Addition24–56 hours+15% yield
Fermentation Duration120–144 hoursPeak at 132 hours

Challenges in Biosynthesis

  • Byproduct Formation : Capreomycin IIA/IIB constitute 20–30% of total yield, necessitating costly chromatography.

  • Feedback Inhibition : High Capreomycin concentrations (>9,000 µg/mL) suppress S. capreolus growth, requiring fed-batch strategies.

Solid-Phase Chemical Synthesis

Stepwise Synthesis Protocol

The patented solid-phase method (CN103183727B) enables selective production of IA/IB:

  • Resin Loading : Fmoc-Ser(tBu)-OH or Fmoc-Ala-OH anchored to resin via HOBt/DIC activation.

  • Deprotection and Coupling :

    • Fmoc removal using 20% piperidine/DMF.

    • Sequential coupling of Boc-L-Dap(Fmoc)-OH, Fmoc-Sta(Pbf)-OH, and Fmoc-Dap(Alloc)-OH.

  • Cyclization : TFE/DCM cleavage (20% v/v) followed by DIC/HOBt-mediated ring closure in DMF.

  • Final Deprotection : TFA/thioanisole/EDT (90:5:2) removes tBu and Alloc groups.

Table 2: Synthesis Yields and Purity

StepReagents/ConditionsYield (%)Purity (%)
Linear Peptide Cleavage20% TFE/DCM, 2 hours93.6–94.495.4–96.1
CyclizationDIC/HOBt, 24 hours, RT58–6499.5–99.8
Global DeprotectionTFA/thioanisole/EDT58–6199.4–99.6

Advantages Over Biosynthesis

  • Specificity : Eliminates IIA/IIB byproducts.

  • Scalability : Linear peptides achieve >90% recovery post-cleavage.

Comparative Analysis of Methods

Yield and Purity

  • Fermentation : Higher titers (9,881 µg/mL) but requires post-processing to remove 20–30% impurities.

  • Synthesis : Superior purity (99.8%) but lower overall yield (58–64%) due to multi-step losses.

Cost and Time Considerations

  • Fermentation : ~144 hours, lower reagent costs, but high purification expenses.

  • Synthesis : 7–10 days, costly Fmoc/Boc-amino acids ($120–$250/g), but no chromatography.

Challenges in Capreomycin Production

Fermentation Limitations

  • Nutrient Optimization : Excess methionine (>0.5 g/L) inhibits growth; staggered feeding required.

  • Oxygen Transfer : Suboptimal aeration reduces titers by 12–18%.

Synthesis Bottlenecks

  • Cyclization Efficiency : Steric hindrance in β-ureidodehydroalanine reduces cyclization to 60–65%.

  • Resin Costs : Wang resin accounts for 40% of material expenses .

化学反应分析

反应类型: 卡普雷霉素会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其疗效或降低其毒性至关重要。

常见试剂和条件: 与卡普雷霉素有关的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件根据所需的修饰而有所不同,但通常涉及受控的温度和 pH 水平 .

形成的主要产物: 由卡普雷霉素反应形成的主要产物包括具有增强的抗菌特性或减少副作用的修饰衍生物。 这些衍生物通常测试其对耐药菌株结核分枝杆菌的疗效 .

科学研究应用

Clinical Applications

Capreomycin is predominantly utilized in the following clinical contexts:

  • Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) : It is classified as a second-line agent for MDR-TB when first-line treatments fail or are ineffective.
  • Combination Therapy : Capreomycin is often used in combination with other antibiotics to enhance treatment efficacy and reduce the likelihood of developing resistance .

Pharmacokinetics and Delivery Methods

Research has explored various delivery methods for capreomycin to optimize its pharmacokinetic profile:

  • Inhalation Formulations : A study demonstrated that an inhaled dry powder formulation of capreomycin achieved rapid absorption and maintained therapeutic concentrations in lung tissue, significantly above the minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis .
Delivery MethodC_max (µg/mL)Time to C_max (min)Half-life (h)
Inhaled Dry Powder80104.8
Intravenous AdministrationComparable--
  • Physiologically Based Pharmacokinetic Models : These models have been developed to predict capreomycin's absorption, distribution, metabolism, and excretion characteristics, allowing for tailored dosing regimens based on individual patient variability .

Efficacy and Case Studies

Clinical studies have assessed capreomycin's efficacy compared to other injectable agents like amikacin and kanamycin. Findings indicate that while capreomycin is frequently used, it may not provide superior outcomes compared to alternatives:

  • In a meta-analysis involving over 10,000 patients, capreomycin treatment was associated with lower cure rates and higher mortality compared to amikacin and streptomycin .
Drug UsedCure Rate (%)Mortality Rate (%)
Capreomycin4923
Amikacin62-698-13
Streptomycin62-698-13

Adverse Effects

While capreomycin is generally well-tolerated, it can lead to adverse drug reactions (ADRs), particularly when used in combination with other aminoglycosides. A study analyzing ADRs found that patients receiving capreomycin experienced significant rates of adverse effects, necessitating careful monitoring during treatment .

作用机制

卡普雷霉素的确切作用机制尚未完全了解。据信它通过与细菌细胞中的 70S 核糖体亚基结合来抑制蛋白质合成。 这种结合会干扰起始复合物的形成并抑制多聚核糖体的形成,最终导致产生对细菌致命的异常蛋白质 .

相似化合物的比较

Comparison with Similar Compounds

Capreomycin belongs to the tuberactinomycin family, which includes viomycin, and shares functional similarities with aminoglycosides. Below is a detailed comparison:

Table 1: Comparative Analysis of Capreomycin and Analogous Compounds

Parameter Capreomycin Viomycin Amikacin Kanamycin
Chemical Class Cyclic peptide (tuberactinomycin) Cyclic peptide (tuberactinomycin) Aminoglycoside Aminoglycoside
Mechanism of Action Binds 16S/23S rRNA at subunit interface; disrupts L12-L10 ribosomal interaction Binds similarly to capreomycin but lacks 2’-O-methylation dependency Binds 30S subunit, disrupts mRNA decoding Binds 30S subunit, induces mRNA misreading
Resistance Mechanisms tlyA mutations (loss of rRNA methylation) Shared tlyA mutations; rrs (A1401G) mutations rrs (A1401G), eis promoter mutations rrs (A1401G), rpsL mutations
Spectrum of Activity MDR/XDR-TB; bactericidal against non-replicating Mtb MDR-TB; less studied in XDR-TB MDR-TB; ineffective against non-replicating Mtb MDR-TB; no activity against non-replicating Mtb
Pharmacokinetics Rapid tissue distribution (peak at 0.5 h); renal excretion Limited data; presumed similar to capreomycin Concentration-dependent; renal excretion Concentration-dependent; renal excretion
Clinical Efficacy High serum concentrations but poor outcomes in resistant strains Limited modern clinical data Effective in susceptible strains; resistance common in XDR-TB Declining utility due to high resistance
Adverse Effects Nephrotoxicity, hypocalcemia (Bartter syndrome), ototoxicity Nephrotoxicity, ototoxicity Nephrotoxicity, ototoxicity Nephrotoxicity, ototoxicity

Key Findings from Comparative Studies

Mechanistic Differences: Capreomycin and viomycin both target rRNA but differ in binding specificity. Capreomycin requires tlyA-encoded 2’-O-methylations for binding, while viomycin’s interaction is less methylation-dependent . Unlike aminoglycosides, capreomycin disrupts the ribosomal L12-L10 stalk, critical for translation factor recruitment .

Resistance Profiles: Capreomycin resistance (>80% in South African XDR-TB cohorts) exceeds that of amikacin (40–60%) due to clonal transmission and tlyA mutations . Cross-resistance between capreomycin and viomycin is observed, but aminoglycosides (amikacin/kanamycin) share distinct rrs mutation-driven resistance .

Aminoglycosides lack comparable inhalation strategies.

生物活性

Capreomycin is a cyclic peptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, efficacy, resistance patterns, and clinical implications are critical areas of research due to the increasing prevalence of drug-resistant TB strains. This article delves into the biological activity of capreomycin, supported by data tables, case studies, and detailed research findings.

Capreomycin exerts its antibacterial effects by inhibiting protein synthesis in Mycobacterium tuberculosis. It specifically disrupts the interaction between ribosomal proteins L12 and L10, essential components of the 50S ribosomal subunit. This interaction is crucial for recruiting initiation and elongation factors during translation, thus impairing protein synthesis .

Key Findings:

  • Capreomycin inhibits elongation factor G-dependent GTPase activity and ribosome-mediated protein synthesis .
  • The bactericidal effect of capreomycin is diminished when protein synthesis is blocked, indicating that its efficacy relies heavily on its ability to inhibit protein synthesis .

Efficacy in Clinical Settings

Capreomycin is classified as a second-line drug for MDR-TB treatment. However, its clinical efficacy has been questioned due to emerging resistance and suboptimal treatment outcomes compared to other injectable drugs.

Treatment Outcomes

A systematic review analyzed treatment outcomes for patients receiving capreomycin compared to other injectable agents. The results are summarized in the following table:

Treatment GroupSuccess Rate (%)Death Rate (%)Failure Rate (%)
Capreomycin492339
Kanamycin661816
Amikacin721414
Streptomycin691813

The data indicates that patients treated with capreomycin had significantly lower success rates and higher mortality compared to those treated with kanamycin or amikacin .

Resistance Patterns

Resistance to capreomycin is a growing concern in the management of MDR-TB. Studies indicate that primary capreomycin resistance is common and associated with poor treatment outcomes. In a cohort study, capreomycin resistance was identified as an independent risk factor for unfavorable outcomes in MDR-TB patients .

Resistance Data:

  • In a study involving XDR-TB isolates, approximately 90% were found to be resistant to capreomycin .
  • Logistic regression analysis revealed that resistance to capreomycin significantly correlates with increased odds of treatment failure (OR 3.51) compared to susceptible cases .

Case Studies

Several case studies illustrate the challenges faced when using capreomycin in clinical practice:

  • Case Study: MDR-TB Patient
    A patient with confirmed MDR-TB was treated with a regimen including capreomycin. Despite initial improvement, the patient developed resistance after three months, leading to treatment failure and subsequent death.
  • Case Study: XDR-TB Treatment
    In another instance involving an XDR-TB patient, capreomycin was part of a complex treatment regimen. The patient initially responded; however, resistance developed rapidly, necessitating a switch to alternative therapies.

常见问题

Q. What are the primary mechanisms of action of capreomycin against Mycobacterium tuberculosis?

Capreomycin inhibits bacterial protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit, disrupting translational fidelity . Methodological validation involves ribosomal binding assays, such as electrophoretic mobility shift assays (EMSAs), and structural studies (e.g., cryo-EM) to map interaction sites. Cross-resistance studies with viomycin and aminoglycosides further elucidate shared ribosomal targets .

Q. How do standard microbiological assays for capreomycin differ from chromatographic methods?

Microbiological assays (e.g., agar proportion method) measure total antimicrobial activity via inhibition zones against reference strains (e.g., M. smegmatis), integrating all bioactive components. Chromatographic methods (e.g., HPLC) quantify specific capreomycin components (IA and IB) based on mass. Transitioning to chromatographic assays requires bridging studies to correlate mass with microbiological activity, as outlined in WHO guidelines .

Q. What are the key considerations for designing in vitro susceptibility testing for capreomycin?

Use the MGIT 960 system with critical concentrations (≥2.5 µg/mL for resistance) and validate results against genotypic markers (e.g., rrs A1401G mutations). Discordant phenotypic-genotypic results should undergo MIC testing and whole-genome sequencing to identify novel resistance mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between phenotypic and genotypic capreomycin resistance data?

  • Experimental Design : Perform MGIT 960 MIC testing on isolates with discordant results (e.g., susceptible phenotypically but resistant genotypically).
  • Statistical Analysis : Use Cohen’s kappa to assess agreement between methods. Reclassify isolates using a composite reference standard (e.g., phenotypic MIC + targeted sequencing of rrs and tlyA genes) .
  • Case Study : In a South African cohort, 16/19 discordant isolates were reclassified as resistant after MGIT 960 testing, highlighting the limitations of relying solely on phenotypic methods .

Q. What methodological frameworks exist for correlating capreomycin’s mass with its microbiological activity?

  • Bridging Studies : Use Capreomycin Sulfate International Chemical Reference Substances (ICRS) to compare microbiological activity (via agar diffusion) and mass (via HPLC).
  • Data Integration : Apply linear regression to establish a mass-activity correlation coefficient. WHO recommends this approach to harmonize pharmacopoeial standards .
  • Example : A WHO-led study proposed ICRS as a common reference to reconcile variability in dose regimes across pharmacopoeias .

Q. How can physiologically based pharmacokinetic (PBPK) models optimize capreomycin dosing in renal-impaired patients?

  • Model Development : Incorporate renal clearance parameters (e.g., glomerular filtration rate) and Bayesian inference to predict drug accumulation.
  • Validation : Compare simulated plasma concentrations with clinical data from TB/HIV co-infected cohorts. Adjust dosing intervals based on AUC/MIC targets .
  • Outcome : A PBPK model for capreomycin suggested reduced dosing (10–15 mg/kg 3x/week) for patients with eGFR <30 mL/min to mitigate nephrotoxicity .

Q. What experimental strategies address cross-resistance between capreomycin and aminoglycosides?

  • Genomic Analysis : Screen for rrs 1401/1402 mutations and eis promoter variants in clinical isolates.
  • In Vitro Selection : Generate spontaneous resistant mutants in M. tuberculosis H37Rv using capreomycin gradient plates. Assess cross-resistance via MIC testing against kanamycin/amikacin .
  • Key Finding : Cross-resistance between capreomycin and kanamycin occurs in ~80% of isolates with rrs A1401G mutations, necessitating regimen adjustments .

Data Contradiction Analysis

Q. Why do some studies report clinical efficacy of capreomycin despite high genotypic resistance rates?

  • Confounding Factors : Survival bias in retrospective cohorts (e.g., healthier patients receiving capreomycin).
  • Statistical Adjustment : Use propensity score matching to control for variables like HIV status and drug regimen complexity.
  • Case Example : A meta-analysis showed capreomycin-associated mortality (49%) was lower than kanamycin (58%), but this disappeared after adjusting for confounders .

Q. How should researchers interpret conflicting data on capreomycin’s toxicity profile?

  • Toxicity Assays : Compare nephrotoxicity (serum creatinine elevation) and ototoxicity (audiometry) across dosing regimens.
  • Meta-Analysis : Pool individual patient data (IPD) to quantify risk ratios. For example, capreomycin’s nephrotoxicity risk increases by 1.8x vs. amikacin in MDR-TB regimens .

Methodological Resources

  • WHO Guidelines : Transitioning to chromatographic assays .
  • Resistance Testing : MGIT 960 protocols and genomic sequencing .
  • PBPK Modeling : Bayesian methods for renal-adjusted dosing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。